molecular formula C17H17FN2O B5232333 2-(2-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol

2-(2-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol

Cat. No.: B5232333
M. Wt: 284.33 g/mol
InChI Key: FBFLSWJEJIDYHP-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol is a synthetic organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a fluorophenyl group, a dimethyl group, and a phenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, benzaldehyde, and acetone.

    Formation of Imine: The first step involves the condensation of 2-fluoroaniline with benzaldehyde in the presence of an acid catalyst to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with acetone under basic conditions to form the imidazole ring.

    Hydroxylation: The final step involves the hydroxylation of the imidazole ring to introduce the hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 2-(2-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-one.

    Reduction: Formation of 2-(2-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydroimidazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol
  • 2-(2-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol
  • 2-(2-methylphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol

Uniqueness

Compared to its analogs, 2-(2-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability, enhancing its binding affinity to targets, and improving its overall pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-fluorophenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-17(2)15(12-8-4-3-5-9-12)19-16(20(17)21)13-10-6-7-11-14(13)18/h3-11,16,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFLSWJEJIDYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(N1O)C2=CC=CC=C2F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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